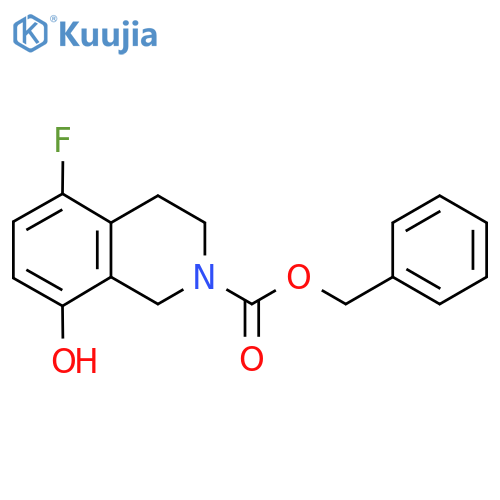

Cas no 2680836-43-3 (Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2680836-43-3

- EN300-28290494

- benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

-

- インチ: 1S/C17H16FNO3/c18-15-6-7-16(20)14-10-19(9-8-13(14)15)17(21)22-11-12-4-2-1-3-5-12/h1-7,20H,8-11H2

- InChIKey: PJYDVGRJOGVOMR-UHFFFAOYSA-N

- SMILES: FC1=CC=C(C2=C1CCN(C(=O)OCC1C=CC=CC=1)C2)O

計算された属性

- 精确分子量: 301.11142153g/mol

- 同位素质量: 301.11142153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 3

- 複雑さ: 386

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 49.8Ų

Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290494-0.1g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 0.1g |

$1244.0 | 2025-03-19 | |

| Enamine | EN300-28290494-2.5g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 2.5g |

$2771.0 | 2025-03-19 | |

| Enamine | EN300-28290494-10g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 10g |

$6082.0 | 2023-09-08 | ||

| Enamine | EN300-28290494-0.05g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 0.05g |

$1188.0 | 2025-03-19 | |

| Enamine | EN300-28290494-0.25g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 0.25g |

$1300.0 | 2025-03-19 | |

| Enamine | EN300-28290494-10.0g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 10.0g |

$6082.0 | 2025-03-19 | |

| Enamine | EN300-28290494-1.0g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 1.0g |

$1414.0 | 2025-03-19 | |

| Enamine | EN300-28290494-0.5g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 0.5g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-28290494-5.0g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 95.0% | 5.0g |

$4102.0 | 2025-03-19 | |

| Enamine | EN300-28290494-5g |

benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

2680836-43-3 | 5g |

$4102.0 | 2023-09-08 |

Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報

Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 2680836-43-3): A Comprehensive Overview

Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, identified by its CAS number 2680836-43-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the tetrahydroisoquinoline class, a scaffold known for its diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a fluoro substituent and a hydroxyl group, contribute to its unique chemical and pharmacological properties.

The synthesis and characterization of Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have been subjects of extensive research due to its relevance in developing novel bioactive molecules. The tetrahydroisoquinoline core is a privileged structure in drug discovery, often exhibiting potent effects on various biological targets. The introduction of fluorine at the 5-position and a hydroxyl group at the 8-position enhances the molecule's interactability with biological systems, making it a promising candidate for further exploration.

In recent years, there has been growing interest in the development of tetrahydroisoquinoline derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the context of neurological disorders and cancer. The fluoro substituent in Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is known to improve metabolic stability and binding affinity to biological targets, while the hydroxyl group can participate in hydrogen bonding interactions, enhancing drug-receptor binding.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The versatility of the tetrahydroisoquinoline scaffold allows for modifications at multiple positions, enabling the design of molecules with tailored biological activities. Researchers have been exploring various synthetic routes to functionalize this core structure, aiming to optimize its pharmacokinetic and pharmacodynamic properties.

The latest advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and its target proteins. These studies have provided insights into how structural modifications can influence binding affinity and selectivity. For instance, computational studies have suggested that the fluoro substituent plays a crucial role in stabilizing the binding interface by forming favorable interactions with polar residues in the target protein.

Furthermore, preclinical studies have demonstrated that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems involved in mood regulation and pain perception. Given these findings, Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate holds promise as a potential therapeutic agent for conditions such as depression and neuropathic pain. The presence of both fluoro and hydroxyl groups suggests that this compound may exhibit dual mechanisms of action, enhancing its therapeutic potential.

The synthetic pathways for producing Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have been optimized to ensure high yield and purity. Key steps involve condensation reactions followed by functional group transformations to introduce the fluoro and hydroxyl substituents. Advances in green chemistry principles have also been incorporated into these synthetic routes to minimize environmental impact while maintaining high efficiency.

Quality control and analytical techniques play a crucial role in ensuring the integrity of Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods for characterizing the compound's purity and structural integrity. These analytical tools provide reliable data that is essential for both research purposes and potential regulatory submissions.

The future directions for research on Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include further exploration of its pharmacological profile in vivo. Preclinical studies are needed to evaluate its efficacy and safety in animal models before considering human clinical trials. Additionally,investigators are exploring ways to derivatize this molecule to enhance its bioavailability and reduce potential side effects.

The integration of machine learning algorithms into drug discovery has opened new avenues for optimizing tetrahydroisoquinoline derivatives like this one. By leveraging large datasets and predictive models, researchers can identify promising structural modifications that may enhance biological activity. This approach accelerates the drug development process by reducing the reliance on traditional trial-and-error methods.

In conclusion,Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline -2-carboxy l ate (CAS No.2680836 -43 -3) represents an exciting opportunity for medicinal chemists. Its unique structural features, coupled with its potential therapeutic applications, make it a valuable candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping future therapies.

2680836-43-3 (Benzyl 5-fluoro-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) Related Products

- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)

- 313654-73-8(3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)

- 1073477-67-4(1,1,1,7,7,7-hexafluoroheptan-4-amine)

- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)

- 1806283-74-8(Ethyl 3-cyano-4-iodo-5-nitrophenylacetate)

- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 2776849-05-7(4-Amino-2-(4-bromo-phenyl)-5-isopropyl-2H-pyrazole-3-carboxylic acid amide)

- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)

- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)